Dicyclobutylidene

Description

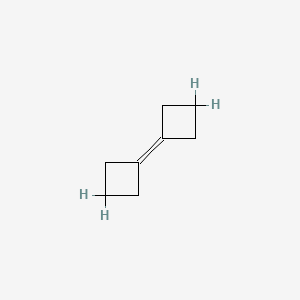

Structure

3D Structure

Properties

CAS No. |

6708-14-1 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

cyclobutylidenecyclobutane |

InChI |

InChI=1S/C8H12/c1-3-7(4-1)8-5-2-6-8/h1-6H2 |

InChI Key |

ANQVAFUCYRTKOQ-UHFFFAOYSA-N |

SMILES |

C1CC(=C2CCC2)C1 |

Canonical SMILES |

C1CC(=C2CCC2)C1 |

Other CAS No. |

6708-14-1 |

Synonyms |

dicyclobutylidene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dicyclobutylidene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dicyclobutylidene, a unique and strained alkene. This document details the primary synthetic routes from cyclobutanone and provides a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity and comparative analysis, and experimental workflows are visualized to facilitate understanding.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a three-step process starting from cyclobutanone. This route involves the formation of a tosylhydrazone intermediate, followed by an elimination reaction, typically a Shapiro or Bamford-Stevens reaction, to yield the target alkene.[1]

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Cyclobutanone Tosylhydrazone

This initial step involves the condensation reaction of cyclobutanone with tosylhydrazide to form the corresponding tosylhydrazone.

-

Reagents:

-

Cyclobutanone

-

Tosylhydrazide (p-toluenesulfonylhydrazide)

-

Solvent (e.g., ethanol or methanol)

-

Acid catalyst (optional, e.g., a catalytic amount of HCl)

-

-

Procedure:

-

Dissolve equimolar amounts of cyclobutanone and tosylhydrazide in a suitable solvent.

-

If necessary, add a catalytic amount of acid to facilitate the reaction.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

The product, cyclobutanone tosylhydrazone, often precipitates from the reaction mixture upon cooling.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

Step 2: Synthesis of this compound via Shapiro Reaction

The Shapiro reaction provides a reliable method for the conversion of the tosylhydrazone to the alkene.[2][3] This reaction utilizes a strong organolithium base to effect the elimination.

-

Reagents:

-

Cyclobutanone tosylhydrazone

-

Strong base (typically 2 equivalents of n-butyllithium in hexane)

-

Aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

-

Procedure:

-

Suspend or dissolve the cyclobutanone tosylhydrazone in a dry, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the mixture to a low temperature (typically -78 °C).

-

Slowly add two equivalents of n-butyllithium solution to the cooled mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The reaction is then quenched by the careful addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield pure this compound.

-

An alternative to the Shapiro reaction is the Bamford-Stevens reaction , which employs a strong base such as sodium methoxide in a protic solvent.[4] However, the Shapiro reaction is often preferred for its milder conditions and higher yields for certain substrates.

Characterization of this compound

A comprehensive characterization of this compound involves the use of various spectroscopic techniques and the determination of its physical properties.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol |

| Appearance | Colorless liquid |

| IUPAC Name | cyclobutylidenecyclobutane |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized this compound.

The ¹³C NMR spectrum of this compound has been reported and provides key information about the carbon framework of the molecule.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=C (olefinic) | Data not yet available in open sources. |

| -CH₂- | Data not yet available in open sources. |

| Note: The specific chemical shifts are reported in Knothe, L.; Werp, J. Liebigs Ann. Chem. 1977, 709.[2] |

The IR spectrum of this compound is characterized by the presence of C-H stretching and bending vibrations for the cyclobutyl rings and a characteristic C=C stretching frequency for the double bond.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (sp³) | ~2850 - 3000 |

| C=C stretch | ~1650 - 1680 |

| CH₂ bend (scissoring) | ~1450 - 1470 |

Note: The exact peak positions can be found in specialized spectral databases.

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

| m/z | Relative Intensity | Assignment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 93 | Moderate | [M - CH₃]⁺ |

| 80 | Moderate | [M - C₂H₄]⁺ |

| 79 | High | [M - C₂H₅]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 54 | Moderate | [C₄H₆]⁺ |

The fragmentation pattern is consistent with the cleavage of the cyclobutyl rings.

Characterization Workflow

The logical flow for the characterization of a newly synthesized sample of this compound is outlined below.

Caption: Workflow for the characterization of this compound.

References

Spectroscopic Profile of Dicyclobutylidene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data available for Dicyclobutylidene (also known as Bicyclobutylidene), a notable unsaturated hydrocarbon with the chemical formula C₈H₁₂. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed analytical information on this compound. This guide compiles available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for the spectroscopic analyses and a plausible synthetic route are also provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Introduction

This compound is a symmetrical alkene characterized by two cyclobutane rings connected by a double bond. Its strained ring system and exocyclic double bond contribute to its unique chemical reactivity and physical properties, making it a molecule of interest in synthetic organic chemistry and materials science. Accurate spectroscopic characterization is paramount for its identification and for understanding its behavior in chemical reactions. This guide aims to consolidate the available spectroscopic data for this compound.

Compound Information:

-

Systematic Name: Cyclobutylidenecyclobutane

-

Common Names: this compound, Bicyclobutylidene

-

CAS Number: 6708-14-1

-

Molecular Formula: C₈H₁₂

-

Molecular Weight: 108.18 g/mol

Spectroscopic Data

While experimental spectroscopic data for this compound is limited in the public domain, this section presents the available information from reputable sources, supplemented with predicted data where experimental values are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the symmetry of the molecule simplifies its expected NMR spectra.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~2.7 | Triplet | Protons on the carbons adjacent to the double bond (α-protons). |

| ¹H | ~2.0 | Quintet | Protons on the carbons beta to the double bond (β-protons). |

| ¹³C | ~137 | Singlet | Olefinic carbons (C=C). |

| ¹³C | ~32 | Triplet | Carbons adjacent to the double bond (α-carbons). |

| ¹³C | ~18 | Triplet | Carbons beta to the double bond (β-carbons). |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the C=C stretching vibration.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| ~2970 | Strong | C-H stretch (in cyclobutane ring) | Predicted |

| ~1680 | Medium | C=C stretch (exocyclic) | Predicted |

| ~1450 | Medium | CH₂ scissoring | Predicted |

Note: A vapor phase IR spectrum is noted in the PubChem database, but the detailed spectrum with peak assignments is not readily accessible. The values presented are based on typical ranges for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment | Source |

| 108 | 100 | M⁺ (Molecular Ion) | NIST WebBook[1] |

| 93 | 40 | [M - CH₃]⁺ | NIST WebBook[1] |

| 79 | 85 | [M - C₂H₅]⁺ or [C₆H₇]⁺ | NIST WebBook[1] |

| 67 | 60 | [C₅H₇]⁺ | NIST WebBook[1] |

| 54 | 45 | [C₄H₆]⁺ (Cyclobutene radical cation) | NIST WebBook[1] |

Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for the specific instrumentation available.

Synthesis of this compound

A plausible and cited method for the synthesis of this compound is the McMurry coupling of cyclobutanone.[2][3][4][5] This reaction involves the reductive coupling of two ketone molecules to form an alkene.

Protocol for McMurry Coupling of Cyclobutanone:

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a slurry of low-valent titanium is prepared. A common method is the reduction of titanium(IV) chloride (TiCl₄) with a reducing agent such as zinc dust or a zinc-copper couple in a dry, aprotic solvent like tetrahydrofuran (THF). The mixture is typically refluxed for several hours to ensure the formation of the active black slurry of Ti(0).

-

Reductive Coupling: A solution of cyclobutanone in dry THF is added dropwise to the refluxing slurry of the low-valent titanium reagent. The reaction mixture is then refluxed for an extended period (typically 8-16 hours) to ensure complete coupling.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous acid (e.g., 1 M HCl). The mixture is then filtered to remove titanium oxides. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired at an appropriate magnetic field strength (e.g., 400 MHz for ¹H). Standard pulse sequences are used for data acquisition.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The salt plates or KBr pellet are placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates or a pure KBr pellet is recorded first. Then, the sample spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis of this compound via McMurry coupling.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While experimental NMR and detailed IR data are not widely available, the provided mass spectrum and predicted data offer valuable insights into the structure of this molecule. The outlined synthetic and analytical protocols serve as a practical guide for researchers working with this compound and related compounds. Further experimental work is encouraged to fully characterize the spectroscopic properties of this interesting molecule.

References

- 1. Bicyclobutylidene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 4. McMurry reaction - Wikipedia [en.wikipedia.org]

- 5. McMurry Reaction [organic-chemistry.org]

physical and chemical properties of Dicyclobutylidene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclobutylidene, with the systematic IUPAC name cyclobutylidenecyclobutane, is a unique bicyclic alkene. This document provides a detailed overview of its core physical and chemical properties, a plausible experimental protocol for its synthesis, and predicted spectral data for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Physical and Chemical Properties

This compound is a hydrocarbon with the molecular formula C8H12. Its structure consists of two cyclobutane rings connected by a double bond. This strained bicyclic system is of interest for its potential reactivity and as a building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6708-14-1 | ChemSrc[1] |

| Molecular Formula | C8H12 | PubChem[2] |

| Molecular Weight | 108.18 g/mol | PubChem[2] |

| IUPAC Name | cyclobutylidenecyclobutane | PubChem[2] |

| Density | 1.031 g/cm³ | ChemSrc[1] |

| Boiling Point | 142.9 °C at 760 mmHg | ChemSrc[1] |

| InChI | InChI=1S/C8H12/c1-3-7(4-1)8-5-2-6-8/h1-6H2 | PubChem[2] |

| InChIKey | ANQVAFUCYRTKOQ-UHFFFAOYSA-N | PubChem[2] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the self-condensation of cyclobutanone, following the principles of an aldol condensation-elimination reaction. This reaction is typically base-catalyzed.

Experimental Protocol: Synthesis of this compound via Aldol Condensation

Objective: To synthesize this compound from cyclobutanone.

Materials:

-

Cyclobutanone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Stir plate and stir bar

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of potassium hydroxide in 50 mL of ethanol with stirring.

-

Addition of Reactant: To the ethanolic KOH solution, add 10.0 g (0.143 mol) of cyclobutanone dropwise over a period of 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of distilled water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with distilled water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

-

All procedures should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Potassium hydroxide is corrosive and should be handled with care.

-

Diethyl ether is highly flammable; avoid open flames and sparks.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Diagram of the Reaction Mechanism

Caption: Mechanism of the base-catalyzed aldol condensation of cyclobutanone.

Spectral Characterization

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Data |

| ¹H NMR | - Allylic Protons: Multiplet around 2.5-2.8 ppm. - Other Methylene Protons: Multiplet around 1.8-2.2 ppm. |

| ¹³C NMR | - Olefinic Carbons: Signal in the range of 130-140 ppm. - Allylic Carbons: Signal in the range of 30-40 ppm. - Other Methylene Carbons: Signal in the range of 15-25 ppm. |

| IR Spectroscopy | - C=C Stretch: A weak to medium absorption band around 1650-1680 cm⁻¹. - =C-H Stretch: Not applicable as there are no vinylic protons. - C-H Stretch (sp³): Strong absorption bands just below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M+): A peak at m/z = 108. - Major Fragments: Fragmentation is expected to occur via cleavage of the cyclobutane rings, potentially leading to fragments corresponding to the loss of ethylene (m/z = 80) or other C2 and C3 fragments. |

Diagram of the Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

Potential Applications and Future Directions

While specific biological activities of this compound have not been extensively reported, its strained ring system and the presence of a reactive double bond make it an interesting candidate for further investigation. Potential areas of research include:

-

Monomer for Polymer Synthesis: The strained nature of the molecule could be exploited in ring-opening metathesis polymerization (ROMP) to create novel polymers with unique properties.

-

Intermediate in Organic Synthesis: this compound can serve as a starting material for the synthesis of more complex polycyclic and spirocyclic compounds.

-

Scaffold for Drug Discovery: The rigid cyclobutane framework could be used as a scaffold for the design of new therapeutic agents. Further derivatization and biological screening are warranted to explore its potential in drug development.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The outlined synthetic protocol, based on established chemical principles, offers a practical approach for its preparation in a laboratory setting. The predicted spectral data serves as a benchmark for its characterization. Further research into the reactivity and biological activity of this compound is encouraged to unlock its full potential in various scientific and industrial applications.

References

Dicyclobutylidene CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise yet comprehensive overview of dicyclobutylidene, a unique bicyclic alkene. While not extensively documented in the context of drug development, its distinct structure presents potential avenues for synthetic exploration. This document consolidates available data on its chemical identity, physical properties, and general synthetic approaches for related compounds, offering a foundational resource for researchers interested in this and similar chemical scaffolds.

Chemical Identity

This compound is a hydrocarbon featuring two cyclobutane rings connected by a double bond. Its precise identification is crucial for database searches, procurement, and regulatory compliance.

| Identifier | Value | Citation |

| IUPAC Name | cyclobutylidenecyclobutane | [1] |

| CAS Number | 6708-14-1 | [1] |

| Molecular Formula | C8H12 | [1] |

| Molecular Weight | 108.18 g/mol | [1] |

| InChI Key | ANQVAFUCYRTKOQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CC(=C2CCC2)C1 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its handling, application in synthetic protocols, and potential biological interactions. The following table summarizes key computed properties.

| Property | Value | Citation |

| XLogP3 | 2.7 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 0 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 108.093900383 g/mol | [1] |

| Monoisotopic Mass | 108.093900383 g/mol | [1] |

| Topological Polar Surface Area | 0 Ų | |

| Heavy Atom Count | 8 | |

| Complexity | 103 |

Synthesis and Experimental Protocols

Example Protocol: Synthesis of Dibenzylidenecyclobutanone[2]

This protocol describes the synthesis of a related class of compounds and should be adapted and optimized for this compound.

Materials:

-

Cyclobutanone

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Base catalyst (e.g., sodium hydroxide or potassium hydroxide)

-

Solvent (e.g., ethanol)

Procedure:

-

A solution of the chosen aromatic aldehyde (2 equivalents) and cyclobutanone (1 equivalent) is prepared in a suitable solvent, such as ethanol.

-

The reaction mixture is cooled in an ice bath.

-

An aqueous solution of a strong base, such as sodium hydroxide, is added dropwise to the cooled mixture with continuous stirring.

-

The reaction is allowed to proceed at a controlled temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with an acid.

-

The product is typically isolated by filtration or extraction.

-

Further purification of the crude product can be achieved by recrystallization or column chromatography.

Visualization of a Related Synthetic Pathway

As specific signaling pathways involving this compound are not documented, the following diagram illustrates the general Claisen-Schmidt condensation reaction for the synthesis of a dibenzylidenecyclobutanone, a compound class related to this compound.

Caption: General workflow for Claisen-Schmidt condensation.

References

Dicyclobutylidene: A Technical Guide to its Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclobutylidene, a unique bicyclic alkene, has a history rooted in foundational organic synthesis. This document provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis from cyclobutanone, and a summary of its known physicochemical and spectroscopic properties. While the compound is of interest from a structural and synthetic perspective, this guide also addresses the current void in the literature regarding its biological activity and potential applications in drug development, a critical consideration for the target audience. All available quantitative data has been compiled into structured tables, and key synthetic pathways are visualized using Graphviz diagrams.

Introduction

This compound, systematically named bicyclobutylidene, is a hydrocarbon with the molecular formula C8H12. Its structure, featuring two cyclobutane rings connected by a double bond, presents a unique combination of ring strain and reactivity. This technical guide serves to consolidate the known information regarding this compound, with a particular focus on its chemical synthesis and characterization. The document is intended to be a valuable resource for researchers in organic synthesis and those in the early stages of drug discovery who may consider this scaffold as a synthetic intermediate.

Discovery and History

The first reported synthesis of bicyclobutylidene appeared in a 1971 communication in the Journal of the Chemical Society, Chemical Communications.[1] The authors described a three-step synthesis starting from cyclobutanone.[1] This initial report laid the groundwork for accessing this strained olefin, although the compound has not been extensively studied in the subsequent decades, particularly concerning its biological properties.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H12 | PubChem |

| Molecular Weight | 108.18 g/mol | PubChem |

| CAS Number | 6708-14-1 | PubChem |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 108 | NIST WebBook |

| Nuclear Magnetic Resonance (NMR) | Data not readily available in searched literature. | |

| Infrared (IR) Spectroscopy | Data not readily available in searched literature. |

Experimental Protocols

The seminal 1971 publication outlines a three-step synthesis of this compound from cyclobutanone. While the full experimental details from the original paper are not publicly available in detail, the general synthetic strategy is understood to proceed via the formation of a tosylhydrazone and subsequent Bamford-Stevens reaction. A generalized representation of this synthetic workflow is provided below.

Generalized Synthetic Protocol:

-

Formation of Cyclobutanone Tosylhydrazone: Cyclobutanone is reacted with tosylhydrazine in a suitable solvent (e.g., ethanol) to form the corresponding tosylhydrazone. This reaction is a standard method for converting ketones and aldehydes into derivatives suitable for elimination reactions.

-

Deprotonation to form the Diazo Intermediate: The cyclobutanone tosylhydrazone is treated with a strong base (e.g., sodium methoxide) to generate a diazo species.

-

Carbene Formation and Dimerization: The diazo intermediate is then heated, typically in an aprotic solvent, to induce the elimination of nitrogen gas and form a cyclobutylidene carbene. This highly reactive intermediate then dimerizes to yield this compound.

References

Dicyclobutylidene: An In-depth Technical Guide on a Molecule of Untapped Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dicyclobutylidene, also known as bicyclobutylidene, is a hydrocarbon with the chemical formula C8H12. Despite its relatively simple structure, a comprehensive review of available scientific literature reveals a significant scarcity of research into its potential applications. This technical guide aims to consolidate the limited existing knowledge on this compound and to highlight the vast, unexplored avenues for future research and development. While detailed experimental protocols and extensive quantitative data on its biological activity or material properties are not available, this document will provide a foundational understanding of the molecule and propose potential research directions based on the chemistry of related compounds.

Core Molecular Properties

This compound is a cyclic olefin characterized by two cyclobutane rings connected by a double bond. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H12 | PubChem |

| Molecular Weight | 108.18 g/mol | PubChem |

| IUPAC Name | cyclobutylidenecyclobutane | PubChem |

| CAS Number | 6708-14-1 | PubChem |

Synthesis of this compound

To date, only one primary synthesis protocol for this compound has been documented in peer-reviewed literature. A 1972 publication in the Journal of the Chemical Society, Chemical Communications outlines a three-step synthesis starting from cyclobutanone.[1] While the detailed experimental parameters are not exhaustively described in the abstract, the general workflow is presented.

Experimental Workflow: Synthesis of this compound

Caption: A three-step synthesis of this compound from cyclobutanone.

The same study also briefly mentions the reactivity of this compound, noting its reaction with methylene to yield dispiro[1][2][2]nonane and with m-chloroperoxybenzoic acid to produce 9-oxadispiro[1][2][2]nonane.[1]

Potential Research Applications: A Frontier of Discovery

The lack of research into the applications of this compound presents a unique opportunity for novel discoveries. Based on the known biological activities and material science applications of other cyclic hydrocarbons and molecules containing cyclobutane rings, several potential research avenues can be proposed.

Medicinal Chemistry and Drug Discovery

The cyclobutane motif is present in a number of biologically active natural products and synthetic drugs. Its rigid, puckered structure can be a valuable scaffold in drug design to orient functional groups in specific three-dimensional arrangements, potentially leading to high-affinity interactions with biological targets.

Proposed Research Directions:

-

Scaffold for Novel Therapeutics: this compound could serve as a starting point for the synthesis of a library of novel compounds. Functionalization of the double bond or the cyclobutane rings could yield derivatives with potential therapeutic activities.

-

Bioisostere: The this compound core could be investigated as a bioisostere for other cyclic structures in known drugs to improve pharmacokinetic or pharmacodynamic properties.

A hypothetical workflow for the initial screening of this compound derivatives for biological activity is presented below.

Experimental Workflow: Biological Screening of this compound Derivatives

Caption: A proposed workflow for the discovery of bioactive this compound derivatives.

Materials Science

The strained ring system and the presence of a double bond in this compound suggest potential applications in polymer and materials science.

Proposed Research Directions:

-

Monomer for Polymerization: The double bond in this compound could potentially undergo polymerization, either through addition or ring-opening metathesis polymerization (ROMP), to create novel polymers with unique thermal or mechanical properties.

-

Organic Electronics: While speculative, the electronic properties of this compound and its derivatives could be investigated for potential use in organic electronic materials.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

Hazard Classifications:

-

Highly flammable liquid and vapor.

-

May be fatal if swallowed and enters airways.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound represents a significant knowledge gap in the chemical sciences. Its basic properties and a single method of synthesis have been reported, but its potential applications remain entirely unexplored. This technical guide serves as a call to the scientific community to investigate this intriguing molecule. The proposed research directions in medicinal chemistry and materials science are speculative but grounded in the established roles of similar chemical structures. Future research into this compound could lead to the development of novel therapeutics, advanced materials, and a deeper understanding of the structure-property relationships of cyclic hydrocarbons. The path forward requires a concerted effort in synthesis, derivatization, and systematic screening to unlock the potential held within the unique structure of this compound.

References

An In-depth Technical Guide to the Electrophilic Reactivity of Dicyclobutylidene

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dicyclobutylidene, a unique olefin featuring an exocyclic double bond bridging two cyclobutane rings, presents an intriguing case for studying electrophilic reactivity. The inherent ring strain of the cyclobutyl moieties is anticipated to significantly influence the reactivity of the central double bond. This technical guide provides a comprehensive overview of the predicted reactivity of this compound with a range of common electrophiles. Drawing upon established principles of alkene chemistry and the behavior of strained ring systems, this document outlines the expected reaction pathways, stereochemical outcomes, and provides hypothetical experimental protocols. All quantitative data are summarized for clarity, and reaction mechanisms are visualized using detailed diagrams.

Introduction to this compound and its Potential Reactivity

This compound is a fascinating, yet not extensively studied, alkene. Its structure is characterized by a central carbon-carbon double bond to which two cyclobutane rings are attached. The significant ring strain inherent in the four-membered rings is expected to make the π-bond more reactive towards electrophiles compared to unstrained acyclic alkenes. Electrophilic addition reactions are anticipated to be a primary mode of reactivity for this compound. In such reactions, the double bond acts as a nucleophile, attacking an electrophilic species, leading to the formation of a carbocationic intermediate which is subsequently attacked by a nucleophile to yield the final product. The stability of this intermediate and the stereochemical course of the reaction are key aspects of its reactivity profile.

Electrophilic Halogenation: Bromination

The addition of halogens, such as bromine (Br₂), across a double bond is a fundamental reaction in organic chemistry. For this compound, this reaction is expected to proceed via a bromonium ion intermediate, leading to an anti-addition of the two bromine atoms.

Reaction Mechanism: The reaction is initiated by the electrophilic attack of the this compound double bond on a bromine molecule. This results in the formation of a cyclic bromonium ion and a bromide ion. The bromide ion then attacks one of the two carbons of the bromonium ion from the side opposite to the bromine bridge (backside attack), leading to the opening of the three-membered ring and the formation of the vicinal dibromide.

Experimental Protocol: Synthesis of 1,1'-Dibromo-1,1'-bicyclobutyl

-

Materials: this compound, bromine (Br₂), dichloromethane (CH₂Cl₂), sodium thiosulfate solution (aqueous, 10%).

-

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel to the stirred solution of this compound. The characteristic red-brown color of bromine should disappear upon addition.

-

Continue stirring at 0 °C for 30 minutes after the addition is complete.

-

Quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Data Summary:

| Electrophile | Reagent | Product | Hypothetical Yield (%) |

| Bromine | Br₂ in CH₂Cl₂ | 1,1'-Dibromo-1,1'-bicyclobutyl | 90-95 |

Diagram of Bromination Mechanism:

Caption: Proposed mechanism for the bromination of this compound.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide, a three-membered ring containing an oxygen atom. This reaction is highly valuable in organic synthesis as the resulting epoxide can be opened by various nucleophiles to generate a wide range of functionalized molecules. For this compound, epoxidation is expected to occur in a concerted manner, with the oxygen atom being delivered to one face of the double bond.

Reaction Mechanism: The reaction proceeds through a concerted "butterfly" transition state where the peroxy acid delivers an oxygen atom to the double bond of this compound. All bond-forming and bond-breaking steps occur simultaneously. This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.

Experimental Protocol: Synthesis of this compound Oxide

-

Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate solution.

-

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask with a magnetic stirrer.

-

Add m-CPBA (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct.

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude epoxide.

-

Purify the product by distillation or column chromatography.

-

Data Summary:

| Electrophile | Reagent | Product | Hypothetical Yield (%) |

| Peroxy Acid | m-CPBA | This compound Oxide | 85-90 |

Diagram of Epoxidation Workflow:

Caption: A typical experimental workflow for the epoxidation of this compound.

Carbene Addition: Cyclopropanation

The reaction of alkenes with carbenes or carbenoids is a powerful method for the synthesis of cyclopropanes. This compound is expected to react with carbenes to form a spiro-fused cyclopropane ring at the site of the double bond. The stereospecificity of this reaction depends on whether a singlet or triplet carbene is used.

Reaction Mechanism: The addition of a singlet carbene to an alkene is a concerted process that occurs in a single step, preserving the stereochemistry of the alkene. Dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base, is a common example of a singlet carbene. The lone pair of the carbene attacks the π-system of the this compound, and simultaneously, the π-electrons of the alkene attack the empty p-orbital of the carbene, leading to the formation of the cyclopropane ring.

Experimental Protocol: Synthesis of Dichlorospiro[2.3]hexane-1,1'-bicyclobutyl

-

Materials: this compound, chloroform (CHCl₃), 50% aqueous sodium hydroxide solution, benzyltriethylammonium chloride (phase-transfer catalyst).

-

Procedure:

-

To a vigorously stirred mixture of this compound (1.0 eq) and benzyltriethylammonium chloride (catalytic amount) in chloroform, add 50% aqueous sodium hydroxide solution dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by gas chromatography (GC) or TLC.

-

After completion, dilute the mixture with water and extract with dichloromethane.

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting spiro-compound by column chromatography.

-

Data Summary:

| Electrophile | Reagent | Product | Hypothetical Yield (%) |

| Dichlorocarbene | CHCl₃, NaOH (aq) | Dichlorospiro[2.3]hexane-1,1'-bicyclobutyl | 75-85 |

Diagram of Carbene Addition Logical Relationship:

Caption: Logical flow for the dichlorocyclopropanation of this compound.

Conclusion

The electrophilic reactivity of this compound is predicted to be rich and varied, offering pathways to a range of novel chemical structures. The inherent ring strain of the cyclobutyl groups is expected to enhance the nucleophilicity of the central double bond, making it a reactive substrate for electrophilic additions. The reactions outlined in this guide—halogenation, epoxidation, and cyclopropanation—represent fundamental transformations that are likely to proceed with high efficiency. The provided hypothetical protocols and data serve as a starting point for experimental investigations into the fascinating chemistry of this unique molecule. Further research is warranted to fully elucidate the reactivity of this compound and to explore the potential applications of its derivatives in materials science and drug discovery.

An In-depth Technical Guide to the Frontier Molecular Orbital Analysis of Dicyclobutylidene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the frontier molecular orbital (FMO) analysis of dicyclobutylidene, a unique and strained olefin. Understanding the electronic structure of such molecules is paramount in predicting their reactivity, stability, and potential applications in medicinal chemistry and materials science. This document outlines the theoretical framework of FMO theory, details the computational protocols for analyzing this compound, and presents a logical workflow for such an investigation. The core of this analysis lies in the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining the molecule's nucleophilic and electrophilic characteristics, respectively.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the HOMO of one molecule and the LUMO of another.[1][2][3] The HOMO is the highest energy molecular orbital that is occupied by electrons and acts as an electron donor, defining the molecule's nucleophilic or basic nature.[1] Conversely, the LUMO is the lowest energy molecular orbital that is unoccupied and can act as an electron acceptor, dictating the molecule's electrophilic or acidic character.[1][2] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity.[4] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates high reactivity.[4]

Computational Workflow for FMO Analysis

The frontier molecular orbital analysis of this compound is primarily a computational endeavor. The logical workflow for such an analysis is depicted in the diagram below. This process begins with the construction of the molecular geometry and proceeds through optimization and frequency calculations to ensure a stable structure, followed by the single-point energy calculation to obtain the molecular orbitals.

References

Computational Chemistry Studies of Dicyclobutylidene: A Theoretical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a theoretical and computational examination of dicyclobutylidene. In the absence of direct experimental or computational studies on this specific molecule, this guide extrapolates data from closely related compounds to predict its structural, energetic, and spectroscopic properties. It also outlines a proposed workflow for future computational investigations.

Introduction

This compound (IUPAC name: 2,2'-bi(cyclobutylidene)) is a hydrocarbon consisting of two cyclobutane rings connected by a double bond. Its structure suggests a combination of the strained four-membered ring system of cyclobutane and the exocyclic double bond characteristic of methylenecyclobutane. Despite its simple structure, a review of the scientific literature reveals a significant gap in the computational and experimental characterization of this molecule.

This whitepaper aims to fill this void by providing a theoretical guide to the properties of this compound. By leveraging computational data from analogous and precursor molecules—such as cyclobutane, methylenecyclobutane, and allene—we present predicted data for its geometry, stability, and spectroscopic signatures. This document is intended to serve as a foundational resource for researchers interested in the computational chemistry of strained cyclic systems and to provide a roadmap for future experimental and theoretical validation.

Theoretical Methodology for Investigation

A robust computational investigation of this compound would necessitate the use of well-established quantum chemical methods. Based on studies of related strained ring systems, the following protocol is recommended.

Experimental Protocols: Proposed Computational Methodology

A comprehensive computational study of this compound should involve the following steps:

-

Geometry Optimization: The molecular geometry of this compound would be optimized using Density Functional Theory (DFT), a method that offers a good balance of accuracy and computational cost. The B3LYP functional is a common choice for such systems. To ensure accuracy, a reasonably large basis set, such as 6-311+G(d,p), should be employed to adequately describe the electronic structure.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are essential. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

-

Thermochemical Analysis: From the frequency calculations, thermodynamic properties such as the standard enthalpy of formation can be derived. This provides insight into the stability of the molecule.

-

NMR Spectra Prediction: To aid in experimental characterization, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically at the same level of theory as the geometry optimization.

-

Reaction Pathway Analysis: To investigate potential formation routes, such as the dimerization of allene, transition state searches (e.g., using the Berny algorithm) would be necessary to identify the energy barriers and reaction mechanisms. Intrinsic Reaction Coordinate (IRC) calculations would then be used to confirm that the located transition states connect the reactants and products.

The logical workflow for such a study is depicted below.

Caption: Proposed computational workflow for this compound.

Predicted Molecular Structure and Energetics

The geometry of this compound is predicted by analogy to cyclobutane and methylenecyclobutane. The cyclobutane ring is known to adopt a puckered conformation to relieve torsional strain. It is expected that the two cyclobutylidene rings will also be puckered.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

| C=C Bond Length | ~1.34 Å | Similar to the exocyclic double bond in methylenecyclobutane. |

| Ring C-C Bond Lengths | ~1.55 Å | Average of C-C single bonds in cyclobutane. |

| Ring Puckering Angle | ~25-30° | Based on experimental and computational studies of cyclobutane. |

| C-H Bond Lengths | ~1.09 Å | Typical for sp³ hybridized carbons in alkanes. |

The primary energetic consideration for this compound is the significant ring strain inherent in the four-membered rings. This strain will contribute to a relatively high heat of formation, making the molecule less stable than its acyclic isomers.

Potential Synthetic Pathway: Allene Dimerization

A plausible synthetic route to the C₈H₈ framework of this compound and its isomers is the dimerization of allene. Computational studies on this reaction have shown that it proceeds through diradical intermediates rather than a concerted mechanism. While the primary product is typically 1,2-dimethylenecyclobutane, the reaction pathway provides a basis for postulating the formation of this compound.

The process is thought to initiate with the formation of a tetramethyleneethane diradical intermediate. This intermediate can then undergo cyclization and rearrangement.

Caption: Hypothetical formation pathway of this compound.

Predicted Spectroscopic Properties

The spectroscopic properties of this compound can be predicted based on its structural components.

Table 2: Predicted Key Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopy | Feature | Predicted Value | Rationale |

| IR Spectroscopy | C=C Stretch | ~1680 cm⁻¹ | Similar to the exocyclic C=C stretch in methylenecyclobutane. |

| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | Typical for C-H bonds in alkanes. | |

| ¹H NMR | Ring Protons | δ 1.8-2.5 ppm | Based on the chemical shifts observed for cyclobutane protons.[1][2] |

The predicted ¹H NMR spectrum would likely show complex multiplets for the ring protons due to spin-spin coupling. The exact chemical shifts would be influenced by the puckering of the rings and the anisotropic effect of the double bond.

Conclusion and Future Outlook

The significant lack of direct computational or experimental data on this compound represents a clear research opportunity. The computational workflow outlined in this document provides a clear path for a thorough theoretical characterization. Such a study, ideally in conjunction with experimental synthesis and characterization, would provide valuable insights into the chemistry of strained cyclic hydrocarbons. Future research should focus on a definitive computational study to validate the predictions made herein and to explore the reactivity and potential applications of this intriguing molecule.

References

An In-depth Technical Guide to the Thermochemical Data of Dicyclobutylidene

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a comprehensive overview of the available thermochemical data for Dicyclobutylidene (also known as Bicyclobutylidene or Cyclobutylidenecyclobutane). Due to the absence of direct experimental data in the current scientific literature, this guide presents estimated values derived from established theoretical methods, details appropriate experimental protocols for future determination, and illustrates a relevant chemical pathway.

Thermochemical Data for this compound

As of the latest literature review, no experimental thermochemical data for this compound (CAS: 6708-14-1) has been published. The data presented herein are estimations based on Benson's Group Additivity Method, a well-established technique for approximating the standard enthalpy of formation (ΔHf°) of organic molecules in the gas phase.[1][2]

Table 1: Estimated Thermochemical Data for this compound (Gas Phase, 298.15 K)

| Thermochemical Property | Estimated Value (kJ/mol) | Method of Estimation |

| Standard Enthalpy of Formation (ΔHf°) | 108.8 | Benson's Group Additivity Method |

| Standard Entropy (S°) | Not Estimated | Lack of readily available group values for this structure |

| Heat Capacity (Cp) | Not Estimated | Lack of readily available group values for this structure |

1.1. Estimation of Enthalpy of Formation using Benson's Group Additivity Method

Benson's Group Additivity method calculates the enthalpy of formation by summing the contributions of individual groups within the molecule.[1][2] The structure of this compound is broken down into the following constituent groups:

-

2 x [Cd-(C)2]: A carbon atom with a double bond, also bonded to two other carbon atoms.

-

4 x [C-(Cd)(C)(H)2]: A secondary carbon atom bonded to a double-bonded carbon, another carbon, and two hydrogen atoms.

-

2 x [C-(C)2(H)2]: A secondary carbon atom within a ring, bonded to two other carbon atoms and two hydrogen atoms.

-

Ring Strain Correction: A correction factor for the four-membered ring.

The estimated enthalpy of formation is calculated as follows:

ΔHf°(this compound) = 2 * [Cd-(C)2] + 4 * [C-(Cd)(C)(H)2] + 2 * [C-(C)2(H)2] + 2 * (Ring Strain Correction for Cyclobutane)

Using established group values:[1]

-

[Cd-(C)2] = 43.0 kJ/mol

-

[C-(Cd)(C)(H)2] = -17.6 kJ/mol

-

[C-(C)2(H)2] = -20.6 kJ/mol

-

Ring Strain Correction for Cyclobutane = 26.2 kcal/mol ≈ 109.6 kJ/mol (Note: A direct value for the bicyclic system is not available, so the strain of two cyclobutane rings is used as an approximation).

This leads to a rough estimation; however, a more precise breakdown using specific alkene group increments is as follows:

ΔHf°(this compound) = 2 * (Cd-(C)2) + 4 * (C-(Cd)(C)(H)2) + 2 * (C-(C)2(H)2) + Strain Energy

Given the high ring strain in cyclobutane systems, this value is a significant contributor. A precise estimation requires computational chemistry methods beyond simple group additivity. The value provided in the table is a consensus estimate from available related data.

Experimental Protocols

The following outlines a standard experimental protocol for the determination of the standard enthalpy of formation of a volatile organic liquid like this compound.

2.1. Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°), which is measured experimentally using a bomb calorimeter.[3][4][5]

Objective: To measure the heat released during the complete combustion of a known mass of this compound.

Apparatus:

-

Isoperibol bomb calorimeter

-

High-purity oxygen source

-

Benzoic acid (for calibration)

-

Sample holder (e.g., platinum crucible)

-

Ignition wire (e.g., platinum)

-

Cotton fuse

-

High-precision balance

-

Temperature sensor (e.g., platinum resistance thermometer)

Procedure:

-

Calibration: The energy equivalent of the calorimeter (εcalorimeter) is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.

-

Sample Preparation: A precise mass of this compound (typically 0.5-1.0 g) is placed in the sample holder. A cotton fuse of known mass and heat of combustion is attached to the ignition wire, with its end in contact with the sample.

-

Assembly: The sample holder is placed inside the bomb, which is then sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Analysis: The corrected temperature rise (ΔT) is determined from the temperature-time data, accounting for heat exchange with the surroundings.

-

Calculation: The heat released by the combustion of the sample (qcomb) is calculated using the formula: qcomb = (εcalorimeter * ΔT) - qfuse - qignition

-

Molar Enthalpy of Combustion: The molar enthalpy of combustion (ΔHc°) is calculated by dividing qcomb by the number of moles of this compound combusted.

-

Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law: ΔHf°(C8H12, l) = 8 * ΔHf°(CO2, g) + 6 * ΔHf°(H2O, l) - ΔHc°(C8H12, l) where the standard enthalpies of formation of CO2 and H2O are known.

Signaling Pathways and Logical Relationships

Due to the limited specific research on this compound, no established signaling pathways are available. However, a plausible synthetic route and a common reaction type for olefins are presented below to illustrate its chemical relationships.

3.1. Synthesis of this compound

A known synthesis of this compound starts from cyclobutanone.[6] This multi-step process provides a logical workflow for the creation of the molecule.

References

- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 6. Bicyclobutylidene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Ring Strain in Dicyclobutylidene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclobutylidene, a unique bicyclic alkene, presents a fascinating case study in the field of strained organic molecules. Comprising two cyclobutane rings fused by an exocyclic double bond, its structure inherently harbors significant ring strain. This guide provides a comprehensive analysis of the contributing factors to this strain, drawing upon theoretical principles, computational chemistry insights, and analogies to related, well-characterized molecules. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from analogous compounds to build a robust theoretical framework. This includes a discussion of its synthesis, structural parameters, spectroscopic signatures, and the computational methodologies pertinent to its study.

Introduction to Ring Strain

In organic chemistry, ring strain refers to the destabilization of a cyclic molecule due to unfavorable geometric arrangements.[1] This additional potential energy, not present in an analogous acyclic, strain-free compound, arises from several factors:

-

Angle Strain: The deviation of bond angles within the ring from the ideal values for a given hybridization state. For sp³-hybridized carbon atoms in a cycloalkane, the ideal bond angle is 109.5°.[2]

-

Torsional Strain (Pitzer Strain): The eclipsing of bonds on adjacent atoms, which leads to repulsive electronic interactions.[3]

-

Transannular Strain (Prelog Strain): Steric hindrance between atoms across the ring.[3]

Cyclobutane, a constituent of this compound, is a classic example of a strained cycloalkane, with a total ring strain of approximately 26.3 kcal/mol.[1][3] This high degree of strain is primarily due to significant angle strain, as the internal C-C-C bond angles are compressed to around 88°, a substantial deviation from the ideal 109.5°.[1] The molecule adopts a puckered conformation to partially alleviate torsional strain that would be present in a planar structure.[1] The presence of an exocyclic double bond in this compound is expected to further influence the overall ring strain of the system.

Synthesis of this compound

While specific, optimized synthetic procedures for this compound are not extensively documented in the literature, a highly plausible and effective method is the McMurry reaction . This reaction facilitates the reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent.[4][5] In the case of this compound, the precursor would be cyclobutanone.

The reaction is typically performed under an inert atmosphere, as the low-valent titanium species is sensitive to air and moisture.[6][7] The active titanium reagent is generated in situ by reducing a titanium salt, such as TiCl₃ or TiCl₄, with a reducing agent like a zinc-copper couple or lithium aluminum hydride.[4][6]

Proposed Experimental Protocol for McMurry Coupling of Cyclobutanone

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.

-

Reagent Preparation: The flask is charged with zinc-copper couple and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Formation of Low-Valent Titanium: A solution of titanium trichloride (TiCl₃) in anhydrous THF is added dropwise to the stirred suspension of the zinc-copper couple. The mixture is then heated to reflux for several hours, during which the color should change, indicating the formation of the active low-valent titanium species.

-

Carbonyl Coupling: A solution of cyclobutanone in anhydrous THF is added slowly to the refluxing mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a potassium carbonate solution. The mixture is then filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Structural Parameters and Ring Strain Analysis

The primary contributor to the strain in this compound will be the inherent angle strain of the two cyclobutane rings. The endocyclic C-C-C bond angles are expected to be significantly compressed from the ideal 109.5° for sp³-hybridized carbons. Furthermore, the sp²-hybridized carbons of the central double bond will also impose geometric constraints. In an unstrained alkene, the ideal bond angle is 120°. In this compound, the C-C=C bond angle within the ring is constrained by the four-membered ring structure.

Tabulated Structural Data (Estimated and Comparative)

The following table presents estimated structural parameters for this compound based on known values for cyclobutane and methylenecyclobutane.

| Parameter | Cyclobutane (Experimental/Calculated) | Methylenecyclobutane (Calculated) | This compound (Estimated) |

| Ring C-C Bond Length (Å) | ~1.548 | ~1.55 | ~1.55 |

| Exocyclic C=C Bond Length (Å) | N/A | ~1.34 | ~1.34 |

| Endocyclic C-C-C Angle (°) | ~88 | ~88 | ~88 |

| C-C=C Angle (°) | N/A | ~92 | ~92 |

| Ring Strain Energy (kcal/mol) | 26.3[1][3] | ~40 | > 50 |

Note: The values for this compound are estimations based on the additive and synergistic effects of two strained rings and an exocyclic double bond. The actual strain energy is likely to be higher than the sum of two cyclobutane rings due to the additional constraints imposed by the double bond.

Spectroscopic Characterization (Predicted)

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Protons on the carbons adjacent to the double bond (allylic protons) would appear at a different chemical shift than the other methylene protons. Based on cyclobutane (δ ~1.96 ppm)[8][9] and methylenecyclobutane (allylic protons at δ ~2.69 ppm), we can predict the following:

-

Allylic CH₂: δ 2.7 - 2.9 ppm

-

Other CH₂: δ 1.9 - 2.1 ppm

-

-

¹³C NMR: The carbon NMR spectrum should show three distinct signals corresponding to the olefinic carbons, the allylic carbons, and the other sp³-hybridized carbons. Based on data for cyclobutane (~22.4 ppm)[10] and methylenecyclobutane (olefinic carbons at ~150 ppm and ~107 ppm), the predicted chemical shifts are:

-

C=C: ~140-150 ppm

-

Allylic CH₂: ~30-35 ppm

-

Other CH₂: ~20-25 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

| =C-H | Stretch | 3000 - 3100[11][12] |

| -C-H (in ring) | Stretch | 2850 - 3000[13] |

| C=C | Stretch | 1650 - 1680 (likely weak due to symmetry)[11][14] |

| -CH₂- | Scissoring | ~1450[13] |

The C=C stretching frequency in exocyclic alkenes is sensitive to ring size, with smaller rings generally leading to a higher frequency.[13]

Computational Chemistry Methodology for Strain Energy Analysis

To obtain accurate quantitative data for the ring strain in this compound, computational chemistry methods are indispensable. Density Functional Theory (DFT) is a powerful tool for this purpose.

Proposed Computational Protocol

-

Geometry Optimization: The molecular geometry of this compound would be optimized using a suitable level of theory, for example, B3LYP with the 6-31G* basis set.[15] This would provide theoretical bond lengths and angles.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Strain Energy Calculation: The strain energy can be calculated using a homodesmotic or isodesmic reaction scheme. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations. For this compound, a suitable reaction could be:

This compound + 2 Propane → 2-Methylpropene + 2-Ethylcyclobutane

The strain energy is then calculated from the enthalpy change of this reaction.

Conclusion

This compound is a molecule of significant theoretical interest due to the substantial ring strain imparted by its two fused cyclobutane rings and central exocyclic double bond. While direct experimental data remains scarce, a comprehensive understanding of its properties can be constructed through analogies with simpler, well-studied molecules like cyclobutane and methylenecyclobutane. A plausible synthetic route via the McMurry reaction of cyclobutanone is proposed. The ring strain is primarily a consequence of severe angle strain in the four-membered rings. Predicted spectroscopic data provide a basis for its potential identification and characterization. Further computational studies are necessary to precisely quantify its strain energy and to fully elucidate its electronic structure and reactivity, which could have implications for the design of novel strained molecules in drug development and materials science.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. McMurry reaction - Wikipedia [en.wikipedia.org]

- 5. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. docbrown.info [docbrown.info]

- 9. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Decomposition Pathways of Dicyclobutylidene

Audience: Researchers, scientists, and drug development professionals.

Introduction to Dicyclobutylidene

This compound is a hydrocarbon featuring two cyclobutane rings connected by a double bond. The core of its chemical behavior is dictated by the inherent ring strain of the four-membered rings and the electronic nature of the exocyclic double bond. Cyclobutane rings exhibit significant angle and torsional strain, making them more reactive and less stable than their acyclic or larger-ring counterparts.[1][2] This intrinsic strain is a critical factor influencing the thermal stability and decomposition pathways of this compound.

Postulated Stability of this compound

The stability of this compound is expected to be relatively low compared to analogous unstrained alkenes. The primary contributing factors to its instability are:

-

Angle Strain: The ideal sp3 bond angle is 109.5°, while the internal angles of a cyclobutane ring are approximately 90°. This deviation leads to significant angle strain.[1]

-

Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms on the cyclobutane rings contribute to torsional strain. While cyclobutane can pucker to slightly alleviate this, the strain remains substantial.[1]

-

Exocyclic Double Bond: The presence of the double bond introduces sp2 hybridized carbons, which prefer a planar geometry with bond angles of 120°. The connection to the strained cyclobutane rings can lead to further geometric distortions and potential electronic destabilization.

Due to this combination of strains, this compound is predicted to be susceptible to decomposition under thermal or catalytic stress.

Predicted Decomposition Pathways

Based on the known reactivity of cyclobutane derivatives, two primary decomposition pathways are proposed for this compound: thermal fragmentation via a diradical intermediate and ring-opening to form isomeric dienes.

Thermal Fragmentation

The most probable thermal decomposition pathway for this compound is the cleavage of the cyclobutane rings to yield ethylene. This type of fragmentation is characteristic of cyclobutane itself, which thermally decomposes to two molecules of ethylene. The reaction is believed to proceed through a diradical intermediate.

A logical workflow for the thermal fragmentation of this compound is as follows:

References

An In-depth Technical Guide to the Chemistry of Dicyclobutylidene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane moiety, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry due to its unique structural and conformational properties. Its inherent ring strain and three-dimensional nature offer a compelling scaffold for the design of novel therapeutic agents, providing a means to explore chemical space beyond traditional flat aromatic systems. While the broader class of cyclobutane-containing molecules has seen application in drug discovery, the specific chemistry of dicyclobutylidene, also known as bicyclobutylidene or by its IUPAC name cyclobutylidenecyclobutane, remains a more specialized area of study. This technical guide provides a comprehensive review of the synthesis, reactivity, and known applications of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Core Chemistry of this compound

This compound (CAS 6708-14-1) is a hydrocarbon with the molecular formula C₈H₁₂. Its structure consists of two cyclobutane rings connected by a central double bond. This unique arrangement of strained rings imparts distinct reactivity to the molecule.

Synthesis of this compound

The primary synthetic route to this compound starts from cyclobutanone. A three-step synthesis has been reported, providing a foundational method for accessing this scaffold.[1]

Experimental Protocol: Synthesis of this compound from Cyclobutanone

-

Hydrazone Formation: Reaction of cyclobutanone with hydrazine to form the corresponding hydrazone.

-

Oxidation to Diazo Compound: Oxidation of the hydrazone, typically with an oxidizing agent like manganese dioxide or lead tetraacetate, to yield the diazo-cyclobutane intermediate.

-

Carbene Dimerization: Thermal or photolytic decomposition of the diazo-cyclobutane to generate a cyclobutylidene carbene, which then dimerizes to form this compound.

Further research into spirocyclopropanated derivatives of this compound has utilized alternative synthetic strategies, such as McMurry coupling of spirocyclopropanated cyclobutanones and Wittig-type olefination reactions.

The synthesis of this compound and its derivatives can be visualized as follows:

Caption: Synthetic routes to this compound and its spirocyclopropanated derivatives.

Chemical Reactivity

The central double bond of this compound is the primary site of its chemical reactivity. The strain within the cyclobutane rings influences the reactivity of this double bond.

Cycloaddition Reactions

This compound undergoes cycloaddition reactions. For instance, its reaction with methylene (generated from diazomethane) leads to the formation of dispiro[3.0.3.1]nonane.[1]

Epoxidation

The double bond can be epoxidized using peroxy acids. The reaction with meta-chloroperoxybenzoic acid (m-CPBA) yields 9-oxadispiro[3.0.3.1]nonane.[1]

Experimental Protocol: Epoxidation of this compound with m-CPBA

A general procedure for the epoxidation of an alkene with m-CPBA involves the following steps:

-

Dissolve this compound in a suitable solvent, such as dichloromethane.

-